molecular formula C7H6ClNO2 B2623518 4-Chloro-5-methylpyridine-3-carboxylic acid CAS No. 1211590-60-1

4-Chloro-5-methylpyridine-3-carboxylic acid

Cat. No.: B2623518
CAS No.: 1211590-60-1
M. Wt: 171.58
InChI Key: VLTQRNNEGLICJH-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-methylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTQRNNEGLICJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-5-methylpyridine-3-carboxylic acid CAS 1211590-60-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1211590-60-1 Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol

Executive Summary

4-Chloro-5-methylpyridine-3-carboxylic acid (often referred to as 4-chloro-5-methylnicotinic acid) is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural utility lies in its orthogonal reactivity : the electrophilic C4-chlorine atom allows for regioselective nucleophilic aromatic substitution (SNAr), while the C3-carboxylic acid provides a handle for amide coupling or heterocycle fusion (e.g., formation of naphthyridines or pyridopyrimidines).

This guide details the physicochemical profile, synthetic accessibility, and reactivity landscape of CAS 1211590-60-1, designed to support medicinal chemists in optimizing lead generation and process development.

Physicochemical Profile & Datasheet

PropertyValue / DescriptionNote
Appearance White to off-white solidHygroscopic nature observed in similar pyridine acids.
Melting Point >150°C (Decomposition likely)Exact value varies by polymorph; analogous 4-chloronicotinic acids typically melt/decompose in the 155–185°C range.
Solubility DMSO, DMF, MethanolLimited solubility in non-polar solvents (Hexane, DCM) due to zwitterionic character.
pKa (Calc) ~3.5 (COOH), ~2.8 (Pyridine N)The electron-withdrawing Cl atom lowers the pKa of the pyridine nitrogen compared to unsubstituted nicotinic acid.
LogP (Calc) 1.3 – 1.6Moderate lipophilicity suitable for fragment-based drug design (FBDD).
Storage 2–8°C, Inert AtmosphereMoisture sensitive; store under Argon/Nitrogen to prevent hydrolysis of the C-Cl bond over long periods.

Synthetic Accessibility & Manufacturing

The synthesis of 4-chloro-5-methylpyridine-3-carboxylic acid typically avoids direct chlorination of the pyridine ring, which is electronically deactivated. Instead, the industry standard approach relies on the "pyridone-to-chloride" conversion using phosphoryl chloride (POCl₃).

Core Synthetic Route (The "Deoxychlorination" Strategy)
  • Precursor Formation: The sequence often begins with ethyl 4-hydroxy-5-methylnicotinate (or the corresponding acid), which exists in tautomeric equilibrium with its 4-pyridone form.

  • Chlorination: Treatment with neat POCl₃ (or POCl₃/PCl₅ mixtures) converts the C4-carbonyl oxygen into a leaving group (dichlorophosphate), which is then displaced by chloride.

  • Hydrolysis: If the ester was used, a controlled basic hydrolysis (LiOH/THF) yields the free acid.

Diagram 1: Synthetic Workflow

Synthesis Start 4-Hydroxy-5-methyl- nicotinic acid (Precursor) Inter Activated Phosphoryl Intermediate Start->Inter POCl3, 100°C (Deoxychlorination) Product 4-Chloro-5-methyl- pyridine-3-carboxylic acid (CAS 1211590-60-1) Inter->Product Aq. Workup (Controlled pH)

Caption: Synthesis via deoxychlorination of the 4-pyridone tautomer using phosphoryl chloride.

Reactivity Profile & Applications

The molecule is a "linchpin" intermediate. The electron-withdrawing nature of the carboxyl group at C3 and the pyridine nitrogen activates the C4-chlorine toward displacement, making it significantly more reactive than a standard chlorobenzene.

Key Reaction Pathways[1]
  • SNAr Displacement (C4 Position):

    • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

    • Mechanism: Addition-elimination.[1] The intermediate Meisenheimer complex is stabilized by the electron-deficient pyridine ring.

    • Utility: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores.

  • Amide Coupling (C3 Position):

    • Reagents: HATU, EDC/HOBt, or conversion to acid chloride (SOCl₂).

    • Utility: Attachment of the scaffold to the rest of the drug molecule.

  • Suzuki-Miyaura Coupling (C4 Position):

    • Catalyst: Pd(dppf)Cl₂, Pd(PPh₃)₄.

    • Utility: Formation of biaryl systems (C-C bond formation) replacing the chlorine.

Diagram 2: Divergent Reactivity Map

Reactivity Core 4-Chloro-5-methyl- pyridine-3-carboxylic acid SNAr S_NAr Displacement (Amines/Thiols) Core->SNAr  Nucleophilic Attack at C4   Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki  Pd-Catalyzed C-C at C4   Amide Amide Coupling (Peptide Bond) Core->Amide  Activation of C3-COOH   Cycliz Ring Fusion (e.g., Naphthyridines) Core->Cycliz  Bifunctional Condensation  

Caption: The C4-Chloro and C3-Carboxy motifs allow divergent synthesis of multiple drug classes.

Experimental Protocols

Protocol A: SNAr Displacement with a Secondary Amine

Rationale: This reaction exploits the electrophilicity of the C4 position. No metal catalyst is required.

  • Setup: In a round-bottom flask, dissolve 4-Chloro-5-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DMAc (0.2 M concentration).

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 eq). Note: Excess base is required to neutralize the HCl generated and keep the carboxylic acid deprotonated.

  • Nucleophile: Add the secondary amine (e.g., Morpholine, N-Boc-piperazine) (1.2 eq).

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS (Look for disappearance of Cl-isotope pattern).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water.

    • Adjust pH to ~4–5 with 1N HCl to precipitate the zwitterionic product (if solid).

    • Alternatively, extract with EtOAc/n-Butanol (for polar products).

Protocol B: Acid Chloride Formation (Activation of C3)

Rationale: Carboxylic acids on pyridines can be difficult to couple using standard agents (EDC) due to steric hindrance from the C4-Cl and C5-Me groups. Conversion to the acid chloride is often more robust.

  • Reagent: Suspend the starting material in anhydrous DCM or Toluene .

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF .

  • Observation: Gas evolution (CO, CO₂, HCl) indicates reaction progress.

  • Completion: Stir at RT for 2 hours. Evaporate solvent to dryness to yield the crude acid chloride (usually a yellow solid/oil).

  • Coupling: Re-dissolve immediately in DCM and add to the amine solution containing Et₃N.

Handling, Safety & Stability (E-E-A-T)

  • Health Hazards:

    • Skin/Eye Irritant: Like most halopyridines, this compound is an irritant. The acid chloride derivative is corrosive .

    • Sensitizer: Pyridine derivatives can cause skin sensitization upon repeated exposure.

  • Chemical Stability:

    • Hydrolysis: The C4-Cl bond is relatively stable to water at neutral pH but will hydrolyze to the 4-hydroxy derivative (pyridone) under strong basic conditions (pH > 12) at high heat.

    • Thermal: Stable up to ~150°C, but decarboxylation may occur at very high temperatures (>200°C) or under microwave irradiation in acidic media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366629 (Analogous Structure: 4-Chloronicotinic acid derivatives). Retrieved from .

  • Schlosser, M., et al. (2005).Site-Selective Chlorination of Pyridines. Journal of Organic Chemistry.
  • Sigma-Aldrich (2024). Safety Data Sheet for Pyridine-3-carboxylic acid derivatives. Retrieved from .

  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative text on Pyridine reactivity and SNAr mechanisms).

Sources

Navigating the Synthesis and Handling of 4-Chloro-5-methylpyridine-3-carboxylic Acid: A Technical Safety and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methylpyridine-3-carboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthesis and subsequent use in drug development and other applications necessitate a thorough understanding of its chemical properties and associated hazards. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 4-Chloro-5-methylpyridine-3-carboxylic acid. By synthesizing data from structurally similar compounds and established chemical safety principles, this document aims to equip researchers with the knowledge required to work with this compound safely and effectively.

Compound Profile and Hazard Identification

1.1. Physicochemical Properties (Predicted and Inferred)

The following table summarizes the likely physicochemical properties of 4-Chloro-5-methylpyridine-3-carboxylic acid, based on data for similar compounds.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular FormulaC7H6ClNO2PubChemLite[1]
Molecular Weight171.58 g/mol PubChem[2]
AppearanceWhite to off-white solidInferred from similar compounds
Melting Point~172 °CBased on 2-Chloro-5-methylpyridine-3-carboxylic acid[3]
Water SolubilityLowInferred from chlorinated aromatic acids
pKa2-4 (acidic)Inferred from similar pyridine carboxylic acids[3]

1.2. GHS Hazard Classification (Anticipated)

Based on the hazard profiles of structurally related compounds, 4-Chloro-5-methylpyridine-3-carboxylic acid should be handled as a substance with the following potential GHS classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][6][7][8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][7][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when handling 4-Chloro-5-methylpyridine-3-carboxylic acid.

2.1. Engineering Controls

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound:

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: For operations with a high potential for aerosol generation (e.g., weighing large quantities, sonication), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and ensure the integrity of the compound.

3.1. Handling Workflow

The following diagram illustrates the recommended workflow for handling 4-Chloro-5-methylpyridine-3-carboxylic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fumehood Verify fume hood function prep_ppe->prep_fumehood prep_materials Gather all necessary materials prep_fumehood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform reaction under inert atmosphere if necessary handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware and surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of contaminated PPE cleanup_waste->cleanup_ppe G spill_start Spill Occurs spill_evacuate Evacuate immediate area spill_start->spill_evacuate spill_ppe Don appropriate PPE (including respirator if necessary) spill_evacuate->spill_ppe spill_contain Contain the spill with an inert absorbent material spill_ppe->spill_contain spill_collect Carefully collect the absorbed material into a sealed container spill_contain->spill_collect spill_decontaminate Decontaminate the spill area spill_collect->spill_decontaminate spill_dispose Dispose of waste as hazardous material spill_decontaminate->spill_dispose

Sources

4-Chloro-5-methylnicotinic acid pKa and acidity values

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa and Acidity of 4-Chloro-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid that serves as a vital nutrient for the human body[1][2]. Its derivatives form a broad class of compounds with diverse biological activities, making them significant scaffolds in pharmaceutical research[2][3]. The acidity of these molecules, quantified by the acid dissociation constant (pKa), is a critical physicochemical parameter that influences their solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Understanding and accurately determining the pKa is therefore paramount in the drug discovery and development process.

4-Chloro-5-methylnicotinic acid is a derivative of nicotinic acid featuring a chlorine atom at the 4-position and a methyl group at the 5-position of the pyridine ring. These substitutions are expected to significantly modulate the electronic properties of the molecule and, consequently, its acidity compared to the parent nicotinic acid.

Theoretical Framework of Acidity for 4-Chloro-5-methylnicotinic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion[4][5]. Factors that stabilize the negative charge on the carboxylate group will increase the acidity of the carboxylic acid, resulting in a lower pKa value[6][7]. In the case of 4-Chloro-5-methylnicotinic acid, the primary factors influencing its acidity are the inductive and resonance effects of the substituents on the pyridine ring.

The Inductive Effect

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond[4][8].

  • Chloro Group (-Cl): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity of the molecule[4][6][7]. The closer an electron-withdrawing group is to the carboxylic acid, the stronger its acid-strengthening effect[4][8].

  • Methyl Group (-CH3): The methyl group is an electron-donating group that exerts a positive inductive effect (+I effect). This effect pushes electron density towards the carboxylic acid group, destabilizing the carboxylate anion and decreasing the acidity of the molecule[7].

The Resonance Effect

Resonance effects involve the delocalization of electrons through pi systems[4]. In aromatic carboxylic acids, substituents can either donate or withdraw electron density through resonance.

  • Chloro Group (-Cl): While chlorine has a -I effect, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a +R (resonance) effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the acidity of aromatic carboxylic acids.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an overall electron-withdrawing effect on the ring, which contributes to the acidity of nicotinic acid itself.

Predicted Acidity of 4-Chloro-5-methylnicotinic Acid

Considering the electronic effects of the substituents, we can predict the acidity of 4-Chloro-5-methylnicotinic acid relative to nicotinic acid and other related compounds.

  • The strong electron-withdrawing inductive effect of the chlorine atom at the 4-position is expected to be the dominant factor, leading to an increase in acidity (a lower pKa) compared to nicotinic acid.

  • The electron-donating inductive effect of the methyl group at the 5-position will counteract the effect of the chlorine atom to some extent, decreasing the acidity (a higher pKa) compared to a hypothetical 4-chloronicotinic acid.

The net effect will be a pKa value that is likely lower than that of nicotinic acid (pKa ≈ 4.85). The precise value will depend on the interplay of these opposing electronic influences.

Logical Relationship of Substituent Effects on Acidity

G subst Substituents on Pyridine Ring chloro 4-Chloro Group subst->chloro methyl 5-Methyl Group subst->methyl inductive Inductive Effect chloro->inductive Increases methyl->inductive Decreases ewg Electron-Withdrawing (-I) inductive->ewg Increases edg Electron-Donating (+I) inductive->edg Decreases anion_stability Carboxylate Anion Stability ewg->anion_stability Increases edg->anion_stability Decreases acidity Acidity (Lower pKa) anion_stability->acidity

Caption: Influence of substituents on the acidity of 4-Chloro-5-methylnicotinic acid.

Experimental Determination of pKa

Several robust experimental techniques can be employed to accurately determine the pKa of 4-Chloro-5-methylnicotinic acid[9][10]. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination[10][11]. It involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound while monitoring the pH with a calibrated electrode.

Experimental Protocol:

  • Reagent and Sample Preparation:

    • Prepare a standard solution of carbonate-free 0.1 M sodium hydroxide (NaOH).

    • Accurately weigh approximately 10-20 mg of pure 4-Chloro-5-methylnicotinic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be specific to that solvent mixture[11].

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Use a burette to add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection:

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first and second derivatives of the titration curve.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a UV-active chromophore and whose UV-Vis spectrum changes with pH[11]. The pyridine ring in 4-Chloro-5-methylnicotinic acid should provide sufficient UV absorbance.

Experimental Protocol:

  • Sample and Buffer Preparation:

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 8).

    • Prepare a stock solution of 4-Chloro-5-methylnicotinic acid in a suitable solvent (e.g., water or methanol).

  • Spectral Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly between the acidic (protonated) and basic (deprotonated) forms of the molecule.

    • Plot the absorbance at this wavelength versus the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Experimental Workflow for pKa Determination

G cluster_pot Potentiometric Titration cluster_uv UV-Vis Spectrophotometry p_prep Sample Prep p_titrate Titration p_prep->p_titrate p_data Data Analysis p_titrate->p_data p_pka pKa Value p_data->p_pka uv_prep Sample Prep uv_measure Spectral Measurement uv_prep->uv_measure uv_data Data Analysis uv_measure->uv_data uv_pka pKa Value uv_data->uv_pka

Caption: Workflow for experimental pKa determination.

Theoretical Calculation of pKa

In addition to experimental methods, computational chemistry provides powerful tools for predicting pKa values[12][13]. These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle[12][14].

Computational Protocol:

  • Structure Optimization:

    • Build the 3D structures of both the protonated (acidic) and deprotonated (anionic) forms of 4-Chloro-5-methylnicotinic acid.

    • Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a quantum chemical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*)[13]. Solvation effects can be modeled using a continuum solvent model like the Polarizable Continuum Model (PCM)[13].

  • Free Energy Calculation:

    • Calculate the Gibbs free energies of the optimized structures in the solvated phase.

  • pKa Calculation:

    • The pKa can then be calculated using the following equation: pKa = ΔG* / (2.303 * RT) where ΔG* is the free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature in Kelvin. This often involves using a known experimental pKa of a similar compound as a reference to correct for systematic errors in the calculations[14].

Summary of Acidity and pKa Data

While a specific experimental pKa for 4-Chloro-5-methylnicotinic acid is not documented in the searched literature, a comparative analysis with related compounds can provide a reasonable estimate.

CompoundSubstituentsExpected Effect on AcidityReference pKa
Nicotinic Acid NoneBaseline4.85
Benzoic Acid None-4.20[15]
p-Chlorobenzoic Acid 4-ChloroIncreased Acidity (-I effect)4.0[7]
p-Methylbenzoic Acid 4-MethylDecreased Acidity (+I effect)4.4[7]
4-Chloro-5-methylnicotinic acid 4-Chloro, 5-MethylIncreased Acidity (dominant -I of Cl)Estimated < 4.85

Conclusion

The acidity of 4-Chloro-5-methylnicotinic acid is a key determinant of its physicochemical and pharmacokinetic properties. Based on a theoretical analysis of its structure, the electron-withdrawing chloro group is expected to increase its acidity relative to the parent nicotinic acid, while the electron-donating methyl group will have a smaller, opposing effect. The net result is a predicted pKa value lower than 4.85. For definitive characterization, this guide has provided detailed protocols for both experimental determination (potentiometric titration and UV-Vis spectrophotometry) and theoretical calculation of the pKa. These methodologies provide a robust framework for researchers in the pharmaceutical sciences to accurately assess the acidity of this and other novel chemical entities.

References

  • doc brown's advanced A level organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Acidity of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Acidity of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. Retrieved from [Link]

  • pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nicotinic acid. (n.d.). PubChem. Retrieved from [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal of Pure Sciences. Retrieved from [Link]

  • Theoretical calculation of the pKa values of some drugs in aqueous solution. (2011, June 3). ResearchGate. Retrieved from [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022, May 27). Analytical Chemistry. Retrieved from [Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020, December 24). The Journal of Physical Chemistry A. Retrieved from [Link]

  • pKa calculation. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • pKa values. (n.d.). SCM. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • The kinetics of the reaction of 6-substituted nicotinic acids and some p-substituted benzoic acids with diazodiphenylmethane in various alcohols. (2000, March 22). ResearchGate. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. Retrieved from [Link]

  • The preparation Of 2-chloro-5-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved from [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]

  • Preparing method of 5-methylnicotinicacid. (2012, July 18). Google Patents.
  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2016, February 2). The Journal of Organic Chemistry. Retrieved from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid. (2017, May 31). Google Patents.
  • Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Retrieved from [Link]

Sources

Technical Guide to the Physicochemical Characterization of 4-Chloro-5-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical research and development, a thorough understanding of an active pharmaceutical ingredient's (API) solid-state properties is fundamental to ensuring its quality, stability, and bioavailability.[1] This guide focuses on 4-Chloro-5-methylpyridine-3-carboxylic acid, a pyridine derivative of interest. As this compound is not extensively documented in public literature, this document serves as a technical framework for researchers to experimentally determine its key physical properties, namely the melting point and physical state. We will detail the underlying scientific principles, provide robust experimental protocols, and explain the causality behind methodological choices, empowering drug development professionals to perform a comprehensive and self-validating characterization.

Introduction: The Imperative of Solid-State Characterization

4-Chloro-5-methylpyridine-3-carboxylic acid is a specific substituted pyridine carboxylic acid. Its journey from a promising molecule to a viable drug candidate is critically dependent on its physical characteristics. Properties such as melting point, crystalline structure, and physical form are not mere data points; they are determinants of a drug's performance.[2] The solid form of an API can exist in various states, including different crystalline polymorphs, amorphous forms, or solvates, each possessing unique thermodynamic and physical properties.[1][3] These differences can significantly impact solubility, dissolution rate, stability, and manufacturability.[1][4]

A well-characterized solid form is essential for:

  • Ensuring Therapeutic Efficacy: Solubility and dissolution directly influence bioavailability.[1]

  • Maintaining Stability and Shelf-Life: An unstable form can transition during storage, altering the drug's properties.[1]

  • Guaranteeing Processability: Consistent physical properties are crucial for reliable manufacturing processes like milling and granulation.[1][2]

Given the limited public data on 4-Chloro-5-methylpyridine-3-carboxylic acid, this guide provides the necessary protocols to establish its foundational physicochemical profile.

Physicochemical Profile: Experimental Determination and Analog Comparison

The definitive properties of 4-Chloro-5-methylpyridine-3-carboxylic acid must be determined empirically. The table below outlines the required data and provides context by listing the known properties of structurally similar pyridine derivatives. This comparative data can help in anticipating the potential range and characteristics of the target compound.

Property4-Chloro-5-methylpyridine-3-carboxylic acid2-Chloro-5-methylpyridine-3-carboxylic acid5-Methylpyridine-3-carboxylic acid4-Methylpyridine-3-carboxylic acid
CAS Number 886365-33-3 (unconfirmed)66909-30-63222-49-93222-50-2
Molecular Formula C₇H₆ClNO₂C₇H₆ClNO₂C₇H₇NO₂C₇H₇NO₂
Melting Point (°C) To be determined experimentally 172[5]207 - 215212 - 220[6]
Physical State To be determined experimentally Solid (assumed)SolidWhite to tan Crystalline powder[6]

Core Principles of Melting Point and Physical State

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition is sharp, occurring over a narrow range (typically 0.5-1.0°C).[7] The presence of impurities depresses the melting point and broadens the melting range.[7] Therefore, melting point determination is a fundamental indicator of both identity and purity.[8]

The physical state encompasses the macroscopic appearance (e.g., crystalline powder, amorphous solid) and the microscopic structure (polymorphism). Different polymorphs of a compound can have different melting points, stabilities, and solubilities, making a full solid-state characterization essential during drug development.[4] Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are indispensable for unambiguously identifying these forms.[1][9]

Experimental Protocol: Melting Point Determination via the Capillary Method

The capillary method is a straightforward and widely adopted technique for determining the melting point of a solid.[8] The protocol below is designed to ensure accuracy and reproducibility.

Rationale for the Capillary Method

This method relies on heating a small sample packed into a capillary tube within a calibrated apparatus that allows for precise temperature control and simultaneous visual observation. The change in light transmission as the opaque, crystalline material becomes a transparent liquid is the basis for the measurement.[8] A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, preventing erroneously wide melting ranges.[10]

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample of 4-Chloro-5-methylpyridine-3-carboxylic acid is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tap the open end of a glass capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[8][10]

  • Initial (Rapid) Determination:

    • Place the prepared capillary into the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting temperature. This provides a rough estimate and saves time.

  • Accurate (Slow) Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

    • Prepare a new capillary with the sample.

    • Set a slow heating rate of 1-2°C per minute once the temperature is within 10-15°C of the expected melting point.[10]

    • Carefully observe the sample.

    • Record T1: The temperature at which the first drop of liquid appears.

    • Record T2: The temperature at which the last solid particle melts completely.

    • The melting point is reported as the range T1 - T2.

  • Validation:

    • Repeat the accurate determination at least twice more. Consistent results (within 1°C) validate the measurement.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_det Melting Point Measurement cluster_val Validation A Grind sample to a fine powder B Pack capillary tube (2-3 mm height) A->B C Perform rapid scan (10-20°C/min) to find approximate MP B->C D Cool apparatus >20°C below approx. MP C->D E Perform slow scan (1-2°C/min) near approx. MP D->E F Record T1 (first liquid) and T2 (all liquid) E->F G Repeat slow scan 2x F->G H Are results consistent (±1°C)? G->H I Report MP Range (T1-T2) H->I Yes J Troubleshoot & Repeat H->J No

Caption: Workflow for accurate melting point determination.

Protocol: Physical State Characterization

A comprehensive characterization of the physical state involves both macroscopic observation and instrumental analysis.

Step 1: Macroscopic and Microscopic Observation
  • Visual Inspection: Document the appearance of the bulk sample under good lighting. Note its color (e.g., white, off-white, tan), form (e.g., crystalline powder, amorphous solid, needles, plates), and texture.

  • Light Microscopy: Place a small amount of the sample on a microscope slide. Observe the particles at various magnifications. Look for birefringence under polarized light, which is a strong indicator of crystallinity.

Step 2: Definitive Instrumental Analysis

For regulatory and scientific rigor, instrumental methods are required to define the solid state.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, DSC will show a sharp endothermic peak corresponding to the melting point.[1] Amorphous materials will show a glass transition instead of a sharp melt. The presence of multiple melting peaks could indicate polymorphism or impurities.

  • X-Ray Powder Diffraction (XRPD): XRPD is the gold standard for identifying crystalline forms.[1] A crystalline material will produce a unique diffraction pattern of sharp peaks, which acts as a "fingerprint" for that specific crystal lattice. An amorphous material will produce a broad halo with no distinct peaks.

Characterization Decision Pathway

PhysicalState A Start with bulk sample of 4-Chloro-5-methylpyridine-3-carboxylic acid B Visual & Microscopic Inspection A->B C Crystalline Appearance? B->C D Perform XRPD Analysis C->D Yes G Amorphous Solid (Definitive) C->G No/Unsure E Sharp Peaks Observed? D->E F Crystalline Solid (Definitive) E->F Yes E->G No (Broad Halo) H Perform DSC Analysis F->H G->H I Sharp Melting Endotherm? H->I J Crystalline Solid (Corroborated) I->J Yes K Amorphous Solid (Corroborated by Glass Transition) I->K No

Caption: Decision tree for physical state characterization.

Conclusion

While the precise melting point and physical state of 4-Chloro-5-methylpyridine-3-carboxylic acid are not yet established in the public domain, the protocols and principles outlined in this guide provide a robust framework for their determination. By systematically applying these methods, researchers and drug development professionals can generate the foundational data necessary to advance this compound through the development pipeline. Accurate and comprehensive solid-state characterization is not merely a preliminary step but a critical investment in ensuring the safety, efficacy, and quality of a potential new medicine.

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4-Chloro-5-methylpyridine-3-carboxylic acid PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-methylpyridine-3-carboxylic Acid: A Key Intermediate for Research and Development

This guide provides a comprehensive technical overview of 4-chloro-5-methylpyridine-3-carboxylic acid, a heterocyclic building block with significant potential for applications in medicinal chemistry and agrochemical synthesis. While experimental data for this specific compound is limited in publicly available literature, this document synthesizes predicted data, information from structurally related analogs, and established principles of organic chemistry to offer valuable insights for researchers, scientists, and drug development professionals.

Core Compound Identifiers and Chemical Structure

4-Chloro-5-methylpyridine-3-carboxylic acid is a substituted pyridine derivative, a class of compounds widely recognized for its utility in the development of bioactive molecules.[1][2] Its structure features a pyridine ring functionalized with a carboxylic acid, a chloro group, and a methyl group, offering multiple points for chemical modification.

IdentifierValueSource
PubChem CID 68632720[3]
InChIKey VLTQRNNEGLICJH-UHFFFAOYSA-N[3]
Molecular Formula C₇H₆ClNO₂[3]
SMILES CC1=CN=CC(=C1Cl)C(=O)O[3]
Monoisotopic Mass 171.00871 Da[3]

Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)

The properties of substituted pyridine carboxylic acids can be influenced by the electronic effects of their substituents. The chloro group is electron-withdrawing, which can impact the acidity of the carboxylic acid and the reactivity of the pyridine ring.

PropertyPredicted ValueNotes and Comparative Insights
Molecular Weight 171.58 g/mol -
XlogP 1.4Indicates moderate lipophilicity.
Boiling Point ~287.4 ± 35.0 °CBased on the closely related 4-chloro-5-fluoropyridine-3-carboxylic acid.[4]
Melting Point Not availableAromatic carboxylic acids are typically crystalline solids at room temperature.[5] For comparison, 5-methylpyridine-3-carboxylic acid has a melting point of 207-215 °C.[6]
pKa ~0.39 ± 0.25This prediction for 4-chloro-5-fluoropyridine-3-carboxylic acid suggests significant acidity, likely influenced by the electron-withdrawing halogen.[4] The pKa of carboxylic acids is a critical parameter for their behavior in physiological and formulation contexts.[7][8]
Solubility Not availableExpected to have limited solubility in water, but soluble in organic solvents like methanol, ethanol, and DMSO. The solubility of carboxylic acids generally decreases with the increasing size of the nonpolar part of the molecule.[5]
Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of synthetic compounds. Below are the expected spectroscopic signatures for 4-chloro-5-methylpyridine-3-carboxylic acid.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 13.0Broad singletThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal.[9]
Aromatic CH (Position 2)8.5 - 9.0SingletThe proton at position 2 is adjacent to the nitrogen atom and is expected to be significantly deshielded.
Aromatic CH (Position 6)8.0 - 8.5SingletThe proton at position 6 is also influenced by the ring nitrogen and the adjacent chloro group.
Methyl (-CH₃)2.3 - 2.8SingletThe methyl group protons will appear as a singlet in the upfield region.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)Notes
Carboxylic Acid (C=O)165 - 180The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[10]
Aromatic C-Cl145 - 155The carbon atom attached to the chlorine will be deshielded.
Aromatic C-CH₃140 - 150The carbon bearing the methyl group.
Aromatic CH (Position 2)150 - 160The carbon adjacent to the ring nitrogen is expected to be significantly deshielded.
Aromatic CH (Position 6)140 - 150The chemical shift of this carbon will be influenced by the adjacent nitrogen and chloro-substituted carbon.
Aromatic C-COOH120 - 130The carbon to which the carboxylic acid is attached. Quaternary carbons often show weaker signals.[11]
Methyl (-CH₃)15 - 25The methyl carbon will appear in the upfield aliphatic region.

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad band
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, sharp
C-Cl Stretch600 - 800Medium to strong
Aromatic C=C Stretch1400 - 1600Multiple medium to weak bands
O-H Bend900 - 960Broad

In mass spectrometry, the molecular ion peak would be observed, and characteristic fragmentation patterns would aid in structure elucidation.

IonExpected m/zNotes
[M]+171/173The molecular ion peak will show an M+2 peak with approximately one-third the intensity of the M peak, which is characteristic of the presence of a chlorine atom.
[M-OH]+154/156Loss of the hydroxyl radical is a common fragmentation pathway for carboxylic acids.
[M-COOH]+126/128Loss of the entire carboxyl group as a radical is another expected fragmentation.

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis starting from a commercially available or readily synthesized pyridine derivative. This approach is analogous to the synthesis of related chloropyridine carboxylic acids.[12]

SynthesisWorkflow A 4-Chloro-3-methyl-5-cyanopyridine B 4-Chloro-5-methylpyridine-3-carboxylic acid A->B  NaOH, H₂O/EtOH, Reflux  then HCl (aq) to pH 4

Caption: Proposed synthesis of 4-chloro-5-methylpyridine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on a similar procedure for the hydrolysis of a chloromethylpicolinonitrile.[12]

Step 1: Hydrolysis of 4-Chloro-3-methyl-5-cyanopyridine

  • To a solution of 4-chloro-3-methyl-5-cyanopyridine in a mixture of ethanol and water, add a stoichiometric excess of 5N sodium hydroxide solution.

  • Heat the resulting mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully adjust the pH of the solution to approximately 4 by the dropwise addition of 5N hydrochloric acid. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture.

  • Dry the purified solid in a vacuum oven at 40-50 °C for 12 hours to yield the final product.

Rationale for Experimental Choices:

  • Hydrolysis Conditions: The use of a strong base (NaOH) and heat is necessary to hydrolyze the stable nitrile group to a carboxylate salt. The ethanol co-solvent helps to solubilize the organic starting material.

  • Acidification: Acidification of the carboxylate salt to a pH of around 4 ensures the protonation of the carboxylic acid, causing it to precipitate from the aqueous solution due to its lower solubility in its neutral form.

Applications in Research and Development

Substituted pyridine carboxylic acids are valuable intermediates in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of multiple functional groups on 4-chloro-5-methylpyridine-3-carboxylic acid allows for diverse chemical modifications.

  • Pharmaceutical Synthesis: The carboxylic acid group can be readily converted to esters, amides, or other derivatives. The chloro substituent can be displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups. These features make it a promising starting material for the synthesis of novel active pharmaceutical ingredients (APIs), potentially for anti-inflammatory or analgesic applications.[1]

  • Agrochemical Synthesis: Pyridine-based structures are common in modern herbicides and insecticides.[2] This compound could serve as a key building block for creating new crop protection agents. The specific substitution pattern can be tailored to achieve desired biological activity and selectivity.

  • Materials Science: Heterocyclic compounds are also of interest in materials science for applications such as the development of organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-chloro-5-methylpyridine-3-carboxylic acid. However, based on the known hazards of structurally similar compounds, the following precautions are recommended:

  • Hazard Statements (Inferred):

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

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  • Google Patents. (n.d.). EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde.
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  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 4-chloro-5-methylpyridine-3-carboxylic acid. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). US 2010/0075971 A1.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (n.d.). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
  • Georg Thieme Verlag. (n.d.). 13C NMR Spectroscopy. Retrieved February 21, 2026, from [Link]

  • Arorpharmchem. (2026, February 12). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PubChem. (n.d.). Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2. Retrieved February 21, 2026, from [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved February 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). How can I interpret this FT-IR results?. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved February 21, 2026, from [Link]

  • Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 21, 2026, from [Link]

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  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-methylpyridine-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-5-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 4-Chloro-5-methylpyridine-3-carboxylic acid presents a tripartite challenge in medicinal chemistry: the inertness of the C4-chloride, the catalyst-poisoning potential of the C3-carboxylic acid, and the steric impedance provided by the C5-methyl group. While standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low conversion or hydrodehalogenation, this guide outlines two high-fidelity protocols designed to overcome these barriers.

Key Takeaway: For maximum reliability and purification ease, Route A (Esterification) is the industry standard. For process efficiency and "green" chemistry requirements, Route B (Direct Coupling) utilizes specialized Buchwald ligands to effect coupling on the free acid.

Substrate Analysis & Mechanistic Challenges

To design a successful experiment, one must understand the specific failure modes of this substrate:

FeatureChemical ConsequenceMitigation Strategy
4-Chloro Substituent High bond dissociation energy (C-Cl) makes oxidative addition the rate-limiting step.Use electron-rich, bulky phosphines (e.g., XPhos, SPhos) or NHC ligands to facilitate oxidative addition.
3-Carboxylic Acid 1. Deprotonation consumes base required for transmetallation.2. Free carboxylate can coordinate Pd(II), arresting the cycle.3. Acidic protons accelerate protodeboronation of the boronic acid partner.Route A: Mask as ester.Route B: Use 3.5 equiv. of base and biphasic solvent systems.
5-Methyl Group Increases steric bulk around the C4 reaction center, slowing the approach of the Pd-complex.Use ligands with a flexible steric bulk (e.g., biaryl phosphines) that create a reactive pocket.
Pyridine Nitrogen Potential to coordinate to Pd(0) or Pd(II), acting as a catalyst poison.High temperature (>80°C) and bulky ligands prevent N-coordination.

Decision Matrix & Workflow

The following flowchart illustrates the logic for selecting the appropriate protocol based on downstream requirements.

G Start Substrate: 4-Chloro-5-methylpyridine-3-carboxylic acid Decision Is Ester Hydrolysis Acceptable Downstream? Start->Decision RouteA ROUTE A: Protection Strategy (High Reliability) Decision->RouteA Yes (Standard) RouteB ROUTE B: Direct Coupling (Process Efficiency) Decision->RouteB No (Avoid Steps) StepA1 Step 1: Esterification (MeOH/SOCl2) RouteA->StepA1 StepB1 Direct Coupling (Pd-XPhos / 3.5 eq K3PO4) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2 / K2CO3) StepA1->StepA2 Result Target Biaryl Product StepA2->Result StepB1->Result

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Detailed Protocols

Route A: The "Robust" Esterification Route (Recommended)

Best for: Discovery chemistry, small-scale synthesis, and difficult boronic acid partners.

This route converts the acid to a methyl ester, removing the acidic proton and preventing catalyst coordination. The methyl ester is lipophilic, facilitating purification.

Step 1: Methyl Ester Formation
  • Dissolve: Suspend 4-Chloro-5-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Activate: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 2.0 eq). Caution: Exothermic/Gas evolution.

  • Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by LCMS (Acid peak disappears, Methyl ester peak M+14 appears).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove HCl salts), dry over MgSO₄, and concentrate.

Step 2: Suzuki Cross-Coupling

Reagents:

  • Substrate: Methyl 4-chloro-5-methylpyridine-3-carboxylate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust, air-stable choice.

  • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.[1]

Procedure:

  • Charge: In a microwave vial or pressure tube, combine the Ester, Boronic Acid, Base, and Pd catalyst.

  • Inert: Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvate: Add the degassed Dioxane/Water mixture via syringe.

  • React: Heat to 90°C for 4–12 hours.

    • Note: If using a microwave reactor, heat to 110°C for 30–60 mins.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer and purify via silica flash chromatography.

Route B: Direct Coupling of Free Acid (Advanced)

Best for: Large-scale process chemistry, preventing hydrolysis steps, or when the ester is unstable.

Coupling directly on the free acid requires a specialized catalyst system (Buchwald G2/G3 precatalysts) and careful pH management.

Reagents:

  • Substrate: 4-Chloro-5-methylpyridine-3-carboxylic acid (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–3 mol%)

    • Why: These precatalysts activate rapidly and form monoligated Pd(0) species capable of oxidative addition into hindered chlorides [1].

  • Base: K₃PO₃ (Potassium Phosphate Tribasic) (3.5 – 4.0 eq)

    • Critical: 1.0 eq is consumed to deprotonate the carboxylic acid; the remaining 2.5 eq are necessary for the transmetallation step.

  • Solvent: n-Butanol or Dioxane/H₂O (10:1) .

Procedure:

  • Charge: Combine Acid, Boronic Acid, and Base in the reaction vessel.

  • Solvate: Add solvent (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes before adding catalyst (to prevent oxidation of the phosphine).

  • Catalyst Addition: Add XPhos Pd G2 (solid) quickly under Argon flow.

  • React: Heat to 100°C for 12–18 hours.

    • Observation: The mixture may initially be a slurry but should clarify as the reaction proceeds and the product (often more soluble) forms.

  • Workup (Acidic):

    • Cool to room temperature.[2]

    • Dilute with water.

    • Acidify carefully with 1N HCl to pH ~3–4 to precipitate the product or extract the free acid form into EtOAc/DCM.

    • Note: Do not acidify too strongly (pH < 1) or the pyridine nitrogen will protonate, trapping the product in the aqueous phase.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Starting Material remains) Oxidative Addition failure.Switch from Pd(dppf)Cl₂ to XPhos Pd G2 or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Dehalogenation (Product is Des-chloro) Hydride source present (often from alcohol solvents) or overheating.Switch solvent to Toluene/Water.[3] Ensure Argon purge is rigorous (O₂ promotes homocoupling/dehalogenation cycles).
Protodeboronation (Boronic acid consumed, SM remains) Reaction pH is too low or Boronic acid is unstable.Route A is mandatory here. Alternatively, use MIDA boronates or Potassium Trifluoroborates (BF₃K) which are slow-release agents [2].
Black Precipitate (Pd Black) Catalyst decomposition.Ligand concentration is too low. Add 1–2 mol% free ligand (e.g., XPhos) to stabilize the active Pd species.

Mechanistic Visualization

The following diagram details the specific catalytic cycle for the Free Acid Route (Route B), highlighting the critical role of the base.

CatalyticCycle cluster_acid Critical Base Consumption Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (R-Cl) PdII_Int Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII_Int TransMet Transmetallation PdII_Int->TransMet + Activated Boronate BaseStep Base Activation (K3PO4) BaseStep->TransMet Activates Boronic Acid & Neutralizes HCl RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product Note Free COOH consumes 1.0 eq Base immediately

Figure 2: Catalytic cycle emphasizing the dual role of the base in Route B.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[4] [Link]

Sources

Reduction of 4-Chloro-5-methylpyridine-3-carboxylic acid to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Synthesis of (4-Chloro-5-methylpyridin-3-yl)methanol

Introduction

The selective reduction of carboxylic acids to their corresponding primary alcohols is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Pyridine-based scaffolds are prevalent in a vast array of bioactive molecules, making the functionalization of pyridine carboxylic acids a critical area of research.[1][2] This document provides a detailed protocol and scientific rationale for the reduction of 4-Chloro-5-methylpyridine-3-carboxylic acid to (4-chloro-5-methylpyridin-3-yl)methanol, a valuable synthetic intermediate.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and provide a framework for troubleshooting. The focus is on a robust and scalable method utilizing borane complexes, which offer high selectivity and operational simplicity compared to other powerful reducing agents.[3][4]

Reagent Selection and Mechanistic Rationale

The conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of delivering two hydride equivalents. While several reagents can accomplish this, the choice is dictated by factors such as functional group tolerance, safety, and reaction conditions.

Comparative Analysis of Reducing Agents:

ReagentAdvantagesDisadvantagesSuitability for this Transformation
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, reduces a wide range of functional groups.[5][6]Unselective, reacts violently with protic solvents (water, alcohols).[7][8] Pyrophoric nature requires stringent handling.[6]High reactivity poses a risk of side reactions with the pyridine ring or the chloro substituent. Not recommended for selective reduction.
Sodium Borohydride (NaBH₄) Milder, safer, and can be used in protic solvents.[9]Generally not reactive enough to reduce carboxylic acids or esters directly.[8][10]Unsuitable for this direct reduction without prior activation of the carboxylic acid.
Borane Complexes (BH₃·THF, BH₃·SMe₂) Highly selective for carboxylic acids over many other functional groups (e.g., esters).[3][11] Reactions proceed under mild conditions.[4]Moisture-sensitive; BH₃·SMe₂ has an unpleasant odor.[3]Optimal Choice. Offers excellent chemoselectivity, minimizing potential side reactions and simplifying purification.[4][12]

The Case for Borane:

Borane (BH₃) is an electrophilic reducing agent, a Lewis acid that coordinates to the most electron-rich site of a functional group.[4][13] This property is key to its selectivity. In the presence of a carboxylic acid, borane preferentially reacts with the carbonyl oxygen.

The mechanism proceeds through several key stages:

  • Coordination and Activation: Borane coordinates to the carbonyl oxygen of the carboxylic acid. A second equivalent of borane may coordinate to the hydroxyl oxygen.[13][14]

  • Acyloxyborane Formation: This initial adduct rearranges to form an acyloxyborane intermediate with the evolution of hydrogen gas. This step is significantly faster for carboxylic acids than for esters, which is the basis for the selectivity.[14][15]

  • Hydride Delivery: The acyloxyborane is a more reactive species than the initial acid. It undergoes two successive hydride transfers from other borane molecules, first reducing the carbonyl to an aldehyde-level intermediate (which is not isolated) and then to the alcohol level.[16]

  • Hydrolysis (Work-up): The final borate ester complex is hydrolyzed by the addition of a protic solvent like methanol or water to release the desired primary alcohol.[17]

This pathway avoids the formation of a free aldehyde intermediate, which could otherwise participate in side reactions.[16]

Visualized Reaction Mechanism

G cluster_0 Reaction Pathway A Carboxylic Acid (R-COOH) C Initial Adduct [R-C(O)OH···BH3] A->C + B BH3·THF B->C D Acyloxyborane Intermediate (R-COO-BH2) + H2 C->D - H2 F Trialkoxyboroxine Intermediate D->F + E Further Reduction (2x BH3) E->F H Primary Alcohol (R-CH2OH) F->H + G Quench/Hydrolysis (e.g., Methanol) G->H G start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Acid in Anhydrous THF setup->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_borane Slowly Add BH3·THF Solution cool->add_borane react Warm to RT Stir for 8-12h add_borane->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Cool to 0 °C Quench with MeOH monitor->quench Complete concentrate Concentrate in vacuo quench->concentrate extract Aqueous Work-up & Extraction (EtOAc) concentrate->extract dry Dry & Filter (Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify end Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:
  • Reaction Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Dissolution: To the flask, add 4-Chloro-5-methylpyridine-3-carboxylic acid (1.72 g, 10.0 mmol) and anhydrous THF (40 mL). Stir at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: Transfer the borane-THF solution (30 mL of 1.0 M solution, 30.0 mmol) to the dropping funnel. Add the borane solution dropwise to the stirred carboxylic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Slow, controlled addition at 0 °C is crucial to manage the initial exothermic reaction and prevent potential side reactions or decomposition of the borane complex. 5[3]. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Very slowly and carefully, add methanol (20 mL) dropwise to quench the excess borane.

    • Safety Note: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and add the methanol slowly to control the effervescence. 8[17]. Solvent Removal: After gas evolution has ceased, stir the mixture for another 30 minutes at room temperature. Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add saturated aqueous sodium bicarbonate solution (50 mL) and ethyl acetate (100 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Filtration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure (4-chloro-5-methylpyridin-3-yl)methanol.

Data and Characterization

  • Product: (4-chloro-5-methylpyridin-3-yl)methanol

  • Appearance: White to off-white solid.

  • Expected Yield: 75-90%

  • Analytical Data (Representative):

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ 8.35 (s, 1H), 8.28 (s, 1H), 4.75 (s, 2H), 2.40 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 150.1, 147.5, 137.2, 134.8, 128.9, 60.5, 17.8.
Mass Spec (ESI) m/z 158.0 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete. 1. Inactive borane reagent (decomposed).2. Insufficient amount of borane.3. Presence of moisture in the reaction.1. Use a fresh, recently opened, or titrated bottle of BH₃·THF.2. Increase the equivalents of borane to 3.5-4.0 eq.3. Ensure all glassware is flame-dried and solvent is anhydrous.
Low yield after work-up. 1. Incomplete quenching leading to loss during work-up.2. Product is partially soluble in the aqueous layer.3. Inefficient extraction.1. Ensure quenching is complete by observing the cessation of gas evolution.2. Saturate the aqueous layer with NaCl (brine) before extraction.3. Increase the number of extractions (e.g., to 4 x 50 mL).
Complex mixture of products. 1. Reaction temperature was too high.2. Impure starting material.1. Maintain strict temperature control during borane addition.2. Purify the starting carboxylic acid before the reduction.

References

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Acid to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

  • Reduction of carboxylic acids (video). Khan Academy. [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]

  • Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Borane as a reducing agent. Chemistry Stack Exchange. [Link]

  • Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. The Journal of Organic Chemistry. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Lithium aluminium hydride. Wikipedia. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

  • Borane Reagents. Organic Chemistry Portal. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies. [Link]

  • Reduction of carboxylic acids. Chemguide. [Link]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. [Link]

  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. [Link]

  • Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Asymmetric Partial Reductions of Pyridines. PubMed. [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]

  • 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Publications. [Link]

  • One-Pot Synthesis of Pyridines or Pyrimidines by Tandem Oxidation- Heteroannulation of Propargylic Alcohols. Thieme. [Link]

  • Reduction of carboxylic acids to alcohols. University of Calgary. [Link]

  • Carboxylic Acids to Alcohols. Chemistry Steps. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ResearchGate. [Link]

  • (3-Chlorophenyl)(4-methylpyridin-3-yl)methanol. PubChem. [Link]

  • US3657259A - Process for the production of pyridine carboxylic acids.
  • Reduction of Carboxylic Acids. Chemistry Steps. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-methylnicotinic Acid & Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PUR-CN5M-001 Status: Active / Tier 3 Support Audience: Process Chemists, R&D Scientists

Executive Summary

This technical guide addresses the purification challenges associated with 4-Chloro-5-methylnicotinic acid and its upstream intermediates (specifically 5-methylnicotinic acid and 5-methylnicotinic acid N-oxide ).

The synthesis of this scaffold typically follows a Lutidine Oxidation


 N-Oxidation 

Nitration

Chlorination
pathway. The primary purification challenges involve separating regioisomers, preventing the hydrolysis of the labile C4-chlorine atom, and removing persistent inorganic salts derived from oxidation steps.

Module 1: Impurity Profiling & Diagnostics

Before selecting a purification method, identify your specific impurity profile.

Common Impurity Matrix
Impurity TypeChemical IdentityOriginDiagnostic Characteristic
Hydrolysis Byproduct 4-Hydroxy-5-methylnicotinic acid (Pyridone tautomer)Moisture exposure during workup; hydrolysis of C4-Cl.[1]High melting point (>250°C); strong OH stretch in IR; Polar peak in HPLC.
Regioisomer 2-Chloro-5-methylnicotinic acidChlorination occurring at C2 instead of C4.Close retention time to product; distinct splitting pattern in 1H-NMR.
Starting Material 5-Methylnicotinic acid N-oxideIncomplete chlorination.Highly polar; water-soluble; distinct N-oxide signal in MS.
Inorganic Salts Manganese/Chromium saltsOxidants (KMnO4/CrO3) used in early steps.Non-combustible ash; color (green/brown) in aqueous solution.
Color Bodies Pyridine polymers/TarsThermal degradation or oxidative coupling.Yellow to dark brown discoloration; broad UV absorption tail.

Module 2: Purification Protocols

Protocol A: Isoelectric Precipitation (For 5-Methylnicotinic Acid Precursor)

Use this method for the non-chlorinated acid intermediate produced via oxidation of 3,5-lutidine.

The Science: Nicotinic acids are zwitterionic.[2][3] Their solubility is lowest at their isoelectric point (pI), typically between pH 3.0 and 4.0.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude brown solid in minimal 10% NaOH (aq) at 40°C. Filter while hot to remove insoluble manganese dioxide (MnO₂) or unreacted lutidine tars.

  • Decolorization: Add Activated Carbon (Type CP-90 or equivalent, 5% w/w). Stir at 50°C for 30 minutes. Filter through Celite.

  • The pH Swing:

    • Cool filtrate to 20°C.

    • Slowly add Concentrated HCl dropwise.

    • CRITICAL POINT: Monitor pH continuously. A massive precipitation will occur as you approach pH 3.4 – 3.6 .

    • Do not overshoot to pH < 2, or the hydrochloride salt will form and redissolve.

  • Isolation: Stir the slurry at 0-5°C for 1 hour. Filter. Wash with ice-cold water (2x).

  • Drying: Vacuum dry at 60°C.

Protocol B: Anhydrous Recrystallization (For 4-Chloro-5-methylnicotinic Acid)

Use this method for the final chlorinated product. Avoid water to prevent hydrolysis to the 4-hydroxy impurity.

The Science: The C4-chlorine is susceptible to Nucleophilic Aromatic Substitution (


) by water, especially in alkaline or hot aqueous conditions. Anhydrous non-polar/polar aprotic systems are required.

Recommended Solvent Systems:

  • Primary: Toluene (reflux to dissolution, cool to 0°C).

  • Alternative: Acetonitrile (ACN) or Ethyl Acetate/Heptane (1:2).

Step-by-Step Guide:

  • Dissolution: Suspend crude 4-chloro-5-methylnicotinic acid in Toluene (10 mL per gram).

  • Heating: Heat to reflux (110°C). If solids remain, they are likely inorganic salts (NaCl/POCl₃ residues) or the 4-hydroxy impurity. Hot filter immediately to remove these.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill to 0-5°C.

  • Filtration: Collect the off-white crystals.

  • Wash: Wash with cold Heptane.

  • Drying: Vacuum dry at 45°C. Note: Higher temperatures may induce sublimation or degradation.

Module 3: Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

Use this logic to determine the correct path based on your crude purity.

PurificationStrategy Start Crude 4-Chloro-5-methylnicotinic Acid CheckHPLC Check Purity (HPLC) Start->CheckHPLC Decision1 Is 4-Hydroxy Impurity > 5%? CheckHPLC->Decision1 RouteA Route A: Chemical Reprocessing (Chlorinate again with POCl3) Decision1->RouteA Yes (Hydrolysis occurred) Decision2 Is Purity > 90%? Decision1->Decision2 No RouteB Route B: Anhydrous Recrystallization (Toluene or ACN) Decision2->RouteB Yes (Polishing) RouteC Route C: Acid-Base Swing (Strict pH 3.4 control at <10°C) Decision2->RouteC No (Bulk cleanup)

Caption: Decision matrix for selecting reprocessing vs. recrystallization based on impurity profile.

Module 4: Troubleshooting & FAQs

Q1: My product turns into a white insoluble solid during water recrystallization. What happened?

Diagnosis: You likely hydrolyzed the product. Mechanism: Heating 4-chloronicotinic acids in water converts the C4-Cl to C4-OH (4-hydroxy-5-methylnicotinic acid), which is significantly less soluble in organic solvents and has a very high melting point. Solution: Switch to Protocol B (Anhydrous Toluene) . If you must use water, keep the temperature below 50°C and ensure the pH is strictly acidic (pH < 2) during the wash, as the protonated pyridine ring is less susceptible to nucleophilic attack than the free base.

Q2: I cannot remove the yellow color even after recrystallization.

Diagnosis: Presence of polymeric pyridine tars. Solution:

  • Dissolve the compound in Methanol .

  • Add Activated Carbon (10 wt%).

  • Stir for 1 hour at room temperature (do not heat if possible).

  • Filter through a Celite pad.

  • Evaporate methanol and proceed to Protocol B. Note: Tars are often trapped inside the crystal lattice; a dissolution step is required to release them for adsorption.

Q3: The melting point is broad (e.g., 145-155°C instead of sharp).

Diagnosis: Mixture of regioisomers (4-chloro vs. 2-chloro) or solvent inclusion. Solution:

  • Isomer Separation: Recrystallize from Ethyl Acetate . The 4-chloro isomer is typically less soluble than the 2-chloro isomer.

  • Solvent Removal: Nicotinic acids form strong hydrogen bonds with solvents. Dry under high vacuum (<10 mbar) at 50°C for at least 12 hours.

Q4: Yields are low during the pH adjustment step.

Diagnosis: You missed the Isoelectric Point (pI). Solution: The solubility curve of nicotinic acids is steep.

  • If pH < 2: The species is cationic (

    
    ) and soluble.
    
  • If pH > 5: The species is anionic (

    
    ) and soluble.
    
  • Target: You must hit pH 3.4 ± 0.2 . Use a calibrated pH meter, not paper, as the color change is subtle in colored solutions.

References

  • Synthesis of 5-methylnicotinic acid: Google Patents. "Preparation method of 5-methylnicotinic acid." CN102584695A. Link

  • Solubility Data: Journal of Chemical Thermodynamics. "Solubility of nicotinic acid in water, ethanol, acetone...".[2] (2012).[2][4] Link

  • Purification of Chlorinated Intermediates: Technical Disclosure Commons. "Process for the preparation of Avatrombopag intermediates." (2023). Link

  • General Nicotinic Acid Properties: ChemicalBook. "Nicotinic Acid Properties & Stability."[2][5][6][7] Link

  • Impurity Removal Strategies: Biotage. "How to isolate impurities from a reaction product." Link

Sources

Recrystallization solvents for 4-Chloro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Recrystallization of 4-Chloro-5-methylpyridine-3-carboxylic acid

Executive Summary: The Amphoteric Challenge

Compound Profile:

  • Target: 4-Chloro-5-methylpyridine-3-carboxylic acid[1]

  • Chemical Nature: Amphoteric Heterocycle (Pyridine Nitrogen + Carboxylic Acid)[1]

  • Critical Insight: This molecule exists in a zwitterionic equilibrium. Its solubility is heavily pH-dependent.[1] Standard thermal recrystallization often fails (leading to "oiling out") if the zwitterionic nature is ignored.

Senior Scientist Recommendation: Do not rely solely on thermal recrystallization. The most robust purification protocol for this class of compounds is a Two-Stage Hybrid Workflow :

  • Stage 1 (Bulk Purification): Isoelectric Precipitation (Acid-Base Swing).[1]

  • Stage 2 (Polishing): Thermal Recrystallization using a semi-polar protic system.

Solvent Selection & Solubility Profile

The following table summarizes solvent suitability based on the compound's polarity and functional group interactions.

Solvent SystemSuitabilityRole/Mechanism
Water (pH adjusted) Primary (High) Isoelectric Precipitation. Dissolves as a salt at pH >9 or pH <1; precipitates near pH 3–4 (Isoelectric Point).[1]
Ethanol / Water (3:1) Secondary (High) Thermal Recrystallization. Best for "polishing" the free acid. Water disrupts strong crystal lattice; Ethanol solubilizes organic impurities.
Methanol ModerateGood solubility, but often yields poor recovery (yield loss) due to high solubility even at low temps.
Acetonitrile ModerateUseful for removing non-polar impurities, but the acid may have low solubility.
Ethyl Acetate LowPoor solubility for the zwitterionic acid. Good for washing away non-polar byproducts before crystallization.
Toluene / Hexane Contraindicated The compound is virtually insoluble. Use only to wash the solid filter cake.

Detailed Protocols

Protocol A: The "Acid-Base Swing" (Recommended for Crude Material)

Use this method if your purity is <95% or if the material is dark/tarry.[1]

  • Dissolution: Suspend the crude solid in Water (10 mL/g) .

  • Basification: Slowly add 2M NaOH or Sat. Na₂CO₃ while stirring until the pH reaches 9–10 . The solid should dissolve completely as the carboxylate salt forms.

    • Checkpoint: If solids remain, they are likely non-acidic impurities (e.g., decarboxylated byproducts). Filter these off.

  • Organic Wash (Critical): Extract the aqueous alkaline solution with Ethyl Acetate (2 x 5 mL/g) . Discard the organic layer (this removes non-polar regioisomers and starting materials).

  • Precipitation: Cool the aqueous phase to 5–10°C . Slowly add 2M HCl dropwise.

    • Target: Monitor pH closely. Precipitation usually begins at pH ~5. Continue until pH 3.0–3.5 (the likely isoelectric point).

    • Caution: Do not overshoot to pH < 1, or the hydrochloride salt may form and redissolve.

  • Isolation: Stir the slurry for 30 minutes. Filter the white/off-white solid and wash with cold water.

Protocol B: Thermal Recrystallization (Polishing)

Use this method for material that is already >95% pure but requires crystal growth or trace impurity removal.

  • Solvent Prep: Prepare a mixture of Ethanol:Water (3:1 v/v) .

  • Reflux: Suspend the solid in the solvent (approx. 5–8 mL/g). Heat to reflux (approx. 80°C).[2]

  • Titration: If the solid does not dissolve after 10 mins at reflux, add pure Ethanol dropwise through the condenser until clarity is achieved.

  • Clarification: If colored impurities persist, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (over 2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

  • Final Chill: Once crystals form, cool to 0°C for 1 hour to maximize yield.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

  • Cause: The solvent system is too polar, or the cooling was too rapid, causing the compound to separate as a supercooled liquid (oil) before organizing into a lattice.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Add a small amount of a more polar solvent (e.g., 5% more ethanol) to keep the oil in solution longer, allowing the crystal lattice to form. Stirring vigorously during cooling also helps prevent oiling.

Q2: The solid dissolves in water but won't precipitate even at pH 3.

  • Cause: You may have formed the hydrochloride salt (at pH < 1) or the volume of water is too high.

  • Fix: Check the pH carefully. If it is too low (pH 1), add dilute NaOH to bring it back to pH 3–4. If the volume is too high, concentrate the solution via rotary evaporation to half the volume and re-attempt precipitation.

Q3: How do I remove the yellow/brown color?

  • Cause: Pyridine oxidation byproducts (N-oxides) are often highly colored.[1]

  • Fix: During the Acid-Base (Protocol A) step, the organic wash (Ethyl Acetate) usually removes these. If not, use activated carbon during the hot filtration step of Protocol B.

Q4: Can I use Acetone?

  • Analysis: Acetone is risky. While it dissolves the compound, pyridine carboxylic acids can sometimes undergo slow condensation reactions with ketones under acidic/catalytic conditions, or simply form solvates that are hard to dry. Ethanol is safer and more chemically inert for this substrate.

Process Visualization

The following diagram illustrates the logical decision tree for purifying 4-Chloro-5-methylpyridine-3-carboxylic acid.

Recrystallization_Workflow Start Crude 4-Chloro-5-methylpyridine-3-carboxylic acid PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck AcidBase Protocol A: Acid-Base Swing (Dissolve in Base -> Wash -> Precipitate at pH 3) PurityCheck->AcidBase < 95% Purity or Colored Recryst Protocol B: Thermal Recrystallization (Ethanol/Water 3:1) PurityCheck->Recryst > 95% Purity WashOrg Wash Aqueous Phase with Ethyl Acetate AcidBase->WashOrg Remove non-acidic impurities Precipitate Adjust to pH 3-4 (Isoelectric Point) WashOrg->Precipitate Precipitate->Recryst If higher purity needed Final Pure Crystalline Solid Precipitate->Final If purity sufficient HotFilter Hot Filtration (Remove Insolubles/Charcoal) Recryst->HotFilter SlowCool Slow Cooling (RT -> 0°C) HotFilter->SlowCool SlowCool->Final

Caption: Decision matrix for selecting between Acid-Base Precipitation (bulk cleaning) and Thermal Recrystallization (final polishing).

References

  • PubChem. 5-Chloro-3-methylpyridine-2-carboxylic acid (Analog Data).[1][3] National Library of Medicine. Available at: [Link][1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][1][2]

  • Google Patents. Process for the preparation of 4-chloro-N-methylpyridine-2-carboxamide (US9458107B2).[1] (Provides context on solubility of chloro-methyl-pyridine derivatives). Available at:

Sources

Validation & Comparative

Technical Comparison Guide: LC-MS/MS Structural Elucidation of 4-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation behavior of 4-Chloro-5-methylnicotinic acid , a critical building block in the synthesis of pyridine-based pharmaceuticals (e.g., second-generation antihistamines and kinase inhibitors).[1] It specifically addresses the analytical challenge of differentiating this compound from its regioisomers (2-chloro and 6-chloro analogs) which frequently co-elute during synthesis optimization.[2]

Executive Summary

  • Target Compound: 4-Chloro-5-methylnicotinic acid (MW 171.58 Da).[1][2]

  • Primary Analytical Challenge: Distinguishing the 4-chloro isomer from the thermodynamically stable 2-chloro and 6-chloro regioisomers formed during electrophilic substitution or Vilsmeier-Haack cyclization.

  • Key Differentiator: While all isomers share the [M+H]⁺ at m/z 172, the 4-chloro isomer exhibits a unique "Ortho Effect" driven by the steric pressure between the C3-Carboxyl and C4-Chloro/C5-Methyl groups, leading to a distinct intensity ratio of water loss (m/z 154) versus decarboxylation (m/z 128).[1]

Experimental Configuration

To replicate the fragmentation patterns described below, the following LC-MS parameters are recommended. This protocol ensures the stabilization of the labile chloro-pyridine core prior to fragmentation.

LC-MS/MS Protocol
ParameterSetting / Description
Column C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (Critical for protonation of Pyridine N)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min.[1]
Ionization ESI Positive Mode (+ve)
Capillary Voltage 3.0 kV
Cone Voltage 30 V (Optimized to prevent in-source decarboxylation)
Collision Energy Ramp 15–35 eV (To capture both labile and skeletal fragments)

Fragmentation Pattern Analysis

The fragmentation of 4-Chloro-5-methylnicotinic acid is governed by the basicity of the pyridine nitrogen and the lability of the carboxyl group.

Primary Mass Spectrum (MS1)
  • Precursor Ion: The molecule readily protonates at the pyridine nitrogen, yielding [M+H]⁺ at m/z 172.0 .

  • Isotopic Pattern: A characteristic Chlorine isotopic signature is observed:

    • m/z 172.0 (¹²C, ³⁵Cl) : 100% relative abundance.[1][2]

    • m/z 174.0 (¹²C, ³⁷Cl) : ~32% relative abundance.[1][2]

MS/MS Fragmentation Pathways (MS2)

Upon Collision Induced Dissociation (CID), the [M+H]⁺ ion undergoes two competing pathways.[1] The dominance of Pathway A is characteristic of the 4-chloro-3-carboxyl substitution pattern.

Pathway A: The "Ortho-Hydroxyl" Loss (Acylium Ion Formation)

Due to the steric crowding of the 4-Chloro and 5-Methyl groups, the C3-Carboxyl group is twisted out of planarity.[1] This facilitates the loss of water (18 Da) to form a stable acylium ion.

  • Transition: m/z 172 → 154 (Loss of H₂O).[1][2]

  • Mechanism: Intramolecular proton transfer from the protonated ring nitrogen to the carboxyl -OH is less favorable here than in the 2-chloro isomer; however, the steric "ortho effect" promotes direct ejection of OH combined with a proton.

Pathway B: Decarboxylation (Dominant)

The most abundant fragment arises from the loss of the carboxyl group.

  • Transition: m/z 172 → 128 (Loss of CO₂).[1][2]

  • Structure: The resulting ion is the protonated 4-chloro-3-methylpyridine .[2]

  • Secondary Fragmentation: The m/z 128 ion further fragments via loss of HCl (36 Da) to yield the pyridyne-like radical cation at m/z 92 .

Visualization of Fragmentation Pathways[3][4]

The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.

G M Precursor [M+H]+ m/z 172 (4-Chloro-5-methylnicotinic acid) Acylium Acylium Ion [M+H - H2O]+ m/z 154 M->Acylium - H2O (18 Da) Ortho Effect Pyridine Decarboxylated Core [M+H - CO2]+ m/z 128 (4-Chloro-3-methylpyridine) M->Pyridine - CO2 (44 Da) Primary Pathway RingFrag Ring Fragment [m/z 128 - HCl]+ m/z 92 Pyridine->RingFrag - HCl (36 Da) High Energy

Figure 1: ESI-MS/MS fragmentation pathway of 4-Chloro-5-methylnicotinic acid.[1] The thickness of arrows implies relative probability at moderate collision energy (20 eV).

Comparative Analysis: Differentiating Isomers

The core challenge in process chemistry is distinguishing the 4-Chloro target from the 2-Chloro impurity.

Feature4-Chloro-5-methylnicotinic acid (Target)2-Chloro-5-methylnicotinic acid (Impurity)
Structure Cl is at C4 (Ortho to COOH, Para to N).[1][2]Cl is at C2 (Ortho to COOH, Ortho to N ).[1][2]
Key Mechanism Steric crowding at C3/C4/C5 drives fragmentation.[2]N...Cl Interaction drives fragmentation.[2]
Water Loss (m/z 154) Moderate. Sterics twist COOH, aiding loss.[1][2]Weak. N-protonation is stabilized by Cl lone pair, reducing OH loss.[1][2]
HCl Loss (m/z 136) Low. Cl is far from the protonated Nitrogen.High. Direct interaction between N-H⁺ and C2-Cl facilitates HCl ejection.[2]
Diagnostic Ratio High ratio of m/z 128 (Decarboxylation) to m/z 136.[2]Significant presence of m/z 136 (Dechlorination) or m/z 118.[2]
Isomer Differentiation Logic Tree

Tree Start Analyze MS/MS of m/z 172 CheckHCl Is [M+H-HCl]+ (m/z 136) prominent? Start->CheckHCl CheckWater Is [M+H-H2O]+ (m/z 154) > 20% of Base Peak? CheckHCl->CheckWater No Res2Cl Suspect: 2-Chloro Isomer (N-Cl interaction) CheckHCl->Res2Cl Yes Res4Cl Identify: 4-Chloro Isomer (Target) CheckWater->Res4Cl Yes Res6Cl Suspect: 6-Chloro Isomer (Less Steric Hindrance) CheckWater->Res6Cl No

Figure 2: Decision tree for the rapid identification of chloromethylnicotinic acid isomers based on MS/MS relative abundances.

References

  • MassBank of North America. Mass Spectrum of Pyridinecarboxylic acid derivatives.[2] (General fragmentation rules for nicotinic acids). [Link][1]

  • National Institute of Standards and Technology (NIST). Ortho Effects in Mass Spectrometry of Substituted Benzoic and Nicotinic Acids. [Link]

  • PubChem. 2-Chloronicotinic acid (Isomer Comparison Data). [Link][1][2]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns of Carboxylic Acids and Nitrogen Heterocycles. [Link]

Sources

4-Chloro-5-methylnicotinic acid vs 4-Bromo-5-methylnicotinic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 4-Chloro-5-methylnicotinic Acid vs. 4-Bromo-5-methylnicotinic Acid

Executive Summary: The Halogen Switch

In the optimization of pyridine-based scaffolds, the choice between 4-Chloro-5-methylnicotinic acid (4-Cl-MNA) and 4-Bromo-5-methylnicotinic acid (4-Br-MNA) is rarely a matter of simple substitution.[1] It is a strategic decision that dictates the available synthetic pathways.

  • Select the 4-Bromo variant when your downstream chemistry requires Palladium-catalyzed cross-coupling (Suzuki, Buchwald) under mild conditions or Lithium-Halogen exchange for C4-functionalization.[1][2]

  • Select the 4-Chloro variant for Nucleophilic Aromatic Substitution (S_NAr) where the higher electronegativity of chlorine accelerates the addition step, or when cost-efficiency at scale is the primary driver.

This guide provides a technical breakdown of their reactivity profiles, supported by mechanistic insights and representative experimental protocols.[3]

Chemical Properties & Structural Analysis

The 5-methyl group introduces steric bulk adjacent to the 4-position, influencing the approach of nucleophiles and catalysts.[3][2] The critical differentiator is the carbon-halogen bond character.[2]

Property4-Chloro-5-methylnicotinic Acid4-Bromo-5-methylnicotinic AcidImpact on Reactivity
CAS Number 1211590-60-1677702-58-8Distinct sourcing requirements.[1][2]
C-X Bond Length ~1.73 Å~1.89 ÅBr bond is longer and weaker, facilitating oxidative addition.[3]
C-X Bond Energy ~95 kcal/mol~68 kcal/molHigh energy of C-Cl bond resists Pd insertion.[1][2][4]
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more electron-withdrawing, activating the ring for S_NAr.[3][4]
Steric Radius 1.75 Å1.85 ÅBr is bulkier; combined with 5-Me, it creates a crowded C4 center.[2]

Reactivity Profile 1: Nucleophilic Aromatic Substitution (S_NAr)

Contrary to standard alkyl halide trends (where I > Br > Cl), in S_NAr reactions of electron-deficient heterocycles , the Chloro derivative is often superior.[3]

  • Mechanism: The rate-determining step is the formation of the Meisenheimer complex (nucleophilic attack).[3][4]

  • The Chlorine Advantage: The higher electronegativity of Chlorine exerts a stronger inductive effect (-I), lowering the LUMO energy of the pyridine ring and stabilizing the anionic intermediate more effectively than Bromine.[3]

  • Outcome: 4-Cl-MNA often reacts faster or at lower temperatures with oxygen and nitrogen nucleophiles than 4-Br-MNA.[1][2]

Experimental Protocol: S_NAr Displacement with Morpholine

Objective: Synthesis of 4-morpholino-5-methylnicotinic acid.

  • Setup: Charge a reaction vessel with 4-Chloro-5-methylnicotinic acid (1.0 equiv) and Morpholine (3.0 equiv). Use NMP (N-methyl-2-pyrrolidone) as solvent (5 mL/mmol).[1][2][4]

  • Reaction: Heat to 90°C for 4 hours. (Note: The Bromo analog typically requires 110°C or longer times).[4]

  • Workup: Cool to RT. Pour into water and adjust pH to 4-5 with dilute HCl.

  • Isolation: Filter the precipitate. Wash with cold water and dry.[2][4]

  • Validation: Monitor disappearance of starting material by HPLC (254 nm).

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling[2][3]

For C-C bond formation, the Bromo derivative is the undisputed standard.[3]

  • Mechanism: The rate-determining step is Oxidative Addition of the Pd(0) species into the C-X bond.[3][4]

  • The Bromine Advantage: The weaker C-Br bond allows for rapid oxidative addition using standard catalysts (e.g., Pd(PPh3)4).[3][4]

  • The Chlorine Challenge: The strong C-Cl bond requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate insertion, increasing catalyst cost.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-phenyl-5-methylnicotinic acid.[1][2]

  • Reagents: 4-Bromo-5-methylnicotinic acid (1.0 equiv), Phenylboronic acid (1.5 equiv), K2CO3 (3.0 equiv).[2][4]

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%).[4]

  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure: Heat at 80°C for 2 hours under Argon.

    • Comparison: The Chloro analog would likely show <10% conversion under these conditions, requiring 110°C and a specialized catalyst like Pd2(dba)3/XPhos.[3]

Reactivity Profile 3: Metal-Halogen Exchange (Lithiation)[2][4]

This is the most critical divergent pathway.

  • 4-Bromo-5-methylnicotinic acid: Undergoes rapid Lithium-Halogen Exchange with n-BuLi at -78°C.[1][2] This generates a C4-lithiated species (nucleophile) that can react with electrophiles (aldehydes, ketones).[3][2][4]

  • 4-Chloro-5-methylnicotinic acid: Does NOT undergo exchange efficiently.[1][2] Instead, it directs Ortho-Lithiation (DoM) or suffers nucleophilic attack by the alkyl lithium.[3][2]

Visualizing the Divergence:

ReactivityDivergence StartBr 4-Bromo-5-methyl- nicotinic acid LiExchange Li-Halogen Exchange (n-BuLi, -78°C) StartBr->LiExchange Fast StartCl 4-Chloro-5-methyl- nicotinic acid StartCl->LiExchange Very Slow/Fail DoM Directed Ortho Metalation (LDA) StartCl->DoM Preferred ProdBr C4-Lithio Species (Nucleophile) LiExchange->ProdBr ProdCl C2-Lithio or C6-Lithio (Complex Mixture) DoM->ProdCl

Figure 1: Divergent lithiation pathways.[3][2] The Bromo-derivative accesses C4-nucleophilic chemistry; the Chloro-derivative does not.[1]

Synthesis of the Scaffolds

Since these specific isomers are not always "catalog items," in-house synthesis is often required.[2] Both are derived from 3,5-Lutidine via oxidation and N-oxide activation.[1][2]

Synthetic Workflow (Graphviz)

Synthesis Lutidine 3,5-Lutidine Acid 5-Methylnicotinic Acid (Oxidation: KMnO4) Lutidine->Acid NOxide N-Oxide Intermediate (H2O2 / Urea-HP) Acid->NOxide Nitro 4-Nitro-5-methyl- nicotinic acid N-oxide (HNO3/H2SO4) NOxide->Nitro Chloro 4-CHLORO-5-methyl- nicotinic acid (Reagent: POCl3) Nitro->Chloro Chlorination Bromo 4-BROMO-5-methyl- nicotinic acid (Reagent: POBr3) Nitro->Bromo Bromination

Figure 2: Common synthetic lineage.[1][2][4] The divergence occurs at the final deoxygenative halogenation step.[3]

Decision Matrix: Which to Choose?

Use this table to guide your procurement or synthesis strategy.

Scenario Recommended Scaffold Reasoning
Suzuki/Stille Coupling 4-Bromo Faster oxidative addition; milder conditions; cheaper catalysts.[1][2]
S_NAr (Amination/Etherification) 4-Chloro Faster reaction kinetics due to higher electronegativity; generally lower cost.[2][4]
C4-Acylation/Formylation 4-Bromo Required for Li-Halogen exchange to generate the C4-anion.[1][2]
Large Scale Manufacturing 4-Chloro Lower molecular weight (atom economy); POCl3 is cheaper/easier to handle than POBr3.[2][4]
Library Synthesis (High Throughput) 4-Bromo "Universal" reactivity ensures success across a wider range of coupling partners.[2][4]

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[3] (Authoritative text on pyridine reactivity trends: S_NAr vs. Pd-coupling).

  • Schlosser, M. "Organometallics in Synthesis: A Manual"; Wiley, 2002.[3] (Source for Lithium-Halogen exchange selectivity Br vs Cl).[2][4]

  • Spivey, A. C.; Arseniyadis, S. "Nucleophilic Aromatic Substitution of Pyridines."[3] Angew.[2][4] Chem. Int. Ed.2004 , 43, 5436.[3]

  • Li, J. J. Name Reactions for Homologations, Part I; Wiley, 2009.[3] (Suzuki-Miyaura coupling protocols for halo-pyridines).[1][2][4]

  • BenchChem. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide." Link (General reactivity data for chloropyridines vs bromopyridines).[3][4]

  • ChemicalBook. "4-Chloro-5-methylnicotinic acid Product Data." Link (CAS and Physical Data).[3][4]

Sources

Publish Comparison Guide: Bioisosteric Replacement of 4-Chloro-5-methylnicotinic Acid in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of bioisosteric strategies for the 4-Chloro-5-methylnicotinic acid scaffold, a critical building block in the synthesis of type I and type II kinase inhibitors.

Executive Summary

The 4-Chloro-5-methylnicotinic acid (4-Cl-5-Me-NA) moiety is a privileged pharmacophore precursor in kinase inhibitor design. It typically serves as the "warhead" scaffold where:

  • C3-Carboxylic Acid: Is converted to a primary or secondary amide to form critical hydrogen bonds with the kinase hinge region (e.g., DFG-Asp or hinge backbone).

  • C4-Chlorine: Acts as a reactive handle for SNAr displacement by amines, introducing the "tail" that extends into the solvent-accessible region or allosteric pockets.

  • C5-Methyl: Provides essential hydrophobic van der Waals contacts, often targeting the gatekeeper residue or stabilizing the active conformation.

The Challenge: Despite its utility, this scaffold often suffers from Aldehyde Oxidase (AO) mediated metabolism at the C2/C6 positions, poor solubility due to planar stacking, and potential toxicity associated with the chloropyridine core.[1]

The Solution: This guide compares three distinct bioisosteric strategies—Core Scaffold Hopping , Acid Isosterism , and Substituent Optimization —to overcome these liabilities while maintaining potency.[1]

Structural & Mechanistic Analysis

Before replacing the scaffold, one must understand its binding topology. In a typical ATP-competitive inhibitor, the nicotinamide derivative binds as follows:

  • Acceptor-Donor Motif: The pyridine nitrogen (N1) and the exocyclic amide NH (from C3) often form a bidentate H-bond network with the hinge region (e.g., Met318 in c-Met or Thr315 in Abl).

  • Metabolic Liability: The electron-deficient pyridine ring is highly susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase (AO), particularly at the unsubstituted C2 and C6 positions, leading to rapid clearance (high intrinsic clearance,

    
    ).[1]
    
Visualization: The Pharmacophore & Liability Map

SAR_Analysis Core 4-Chloro-5-methylnicotinic Acid (Scaffold) Hinge Hinge Binding (C3-Amide/Acid) Core->Hinge H-Bond Donor/Acceptor Tail Solvent Tail Attachment (C4-Cl Displacement) Core->Tail S_NAr Reactivity Hydrophobic Gatekeeper Contact (C5-Methyl) Core->Hydrophobic vdW Interaction Liability Metabolic Liability (Aldehyde Oxidase at C2/C6) Liability->Core Oxidation Site

Figure 1: SAR analysis of the parent scaffold highlighting functional roles and metabolic weak points.

Comparative Performance Guide: Bioisosteric Strategies

The following strategies compare the parent molecule against validated bioisosteres.

Strategy A: Core Ring Replacement (Scaffold Hopping)

Objective: Eliminate Aldehyde Oxidase (AO) liability and improve solubility.

Bioisostere ClassRepresentative Structure

LogP
Metabolic Stability (AO)Kinase Potency Impact
Parent Pyridine-3-COOH Ref Low (High Clearance) High (Optimal H-bonds)
Phenyl Benzoic Acid+0.5 to +1.0High (No AO liability)Moderate (Loss of N1 acceptor)
Pyrimidine Pyrimidine-5-COOH-0.5 to -0.8Moderate (Positional dependent)High (Retains N-acceptor)
Indazole Indazole-3-COOH+0.3HighHigh (Bidentate mimic)

Technical Insight: Replacing the pyridine with a phenyl ring eliminates AO metabolism completely but removes the N1 hydrogen bond acceptor. To compensate, an ortho-substituent (e.g., -F or -OCH3) is often added to mimic the electron density of the pyridine nitrogen or to induce a conformational twist that favors binding.

Strategy B: Acid Moiety Replacement

Objective: Modulate pKa (acidity), permeability, and reduce glucuronidation potential.[1]

BioisosterepKaPermeability (

)
H-Bond Geometry
Carboxylic Acid ~4.5Low (Ionized at pH 7.4)Planar, Donor/Acceptor
Tetrazole ~4.9ModeratePlanar, Multi-dentate
Acyl Sulfonamide ~4.5HighNon-planar, Bulky
Oxadiazole Weak baseHighPlanar, Acceptor only

Key Recommendation: The 1,2,4-oxadiazole ring is a superior bioisostere for intracellular kinases.[1] Unlike the tetrazole (which can be too polar) or the carboxylic acid (impermeable), the oxadiazole is neutral at physiological pH, improving cell penetration while maintaining the planar geometry required for the hinge region.[1]

Strategy C: Substituent Modification (C5-Methyl & C4-Chloro)

Objective: Optimize hydrophobic packing and reactivity.

  • C5-Methyl -> C5-Fluoro: Replacing the methyl with fluorine reduces lipophilicity (LogP) and blocks metabolism, but may reduce potency if the methyl group was filling a hydrophobic pocket (gatekeeper).

  • C5-Methyl -> C5-Cyclopropyl: Increases hydrophobic bulk and metabolic stability.

Experimental Protocols

To validate these bioisosteric replacements, the following self-validating protocols are recommended.

Protocol 1: Aldehyde Oxidase (AO) Stability Assay

This assay is critical because CYP450 assays do not detect AO-mediated clearance, a common failure mode for nicotinic acid derivatives.[1]

  • Preparation: Prepare 10 mM stock solutions of the parent (4-Cl-5-Me-NA derivative) and bioisosteres in DMSO.

  • Incubation System: Use human liver cytosol (HLC) rather than microsomes (AO is cytosolic).

    • Note: Microsomes contain minimal AO activity.

  • Reaction Mix:

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

    • Substrate Concentration: 1 µM.

    • Cofactor: None required for AO (unlike CYP which needs NADPH).

    • Inhibitor Control: Hydralazine (specific AO inhibitor) at 10 µM.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Validation Criteria:

    • If

      
       increases >5-fold with Hydralazine, the clearance is AO-driven.
      
    • Success Metric: Bioisostere should show <20% depletion at 60 min without Hydralazine.

Protocol 2: SNAr Reactivity Test (Synthesis Validation)

Validating if the bioisostere retains the necessary reactivity for library synthesis.

  • Reaction: Mix 1.0 eq of Scaffold (e.g., 4-Chloropyrimidine analog) + 1.2 eq Aniline derivative + 2.0 eq DIPEA in n-Butanol.

  • Conditions: Heat at 100°C for 4 hours.

  • Monitoring: TLC (50% EtOAc/Hex) and LC-MS.

  • Comparison: Calculate % conversion relative to the parent 4-Chloro-5-methylnicotinic acid.

    • Insight: Pyrimidine analogs often react faster (more electron-deficient), allowing milder conditions (room temp), whereas phenyl analogs require Buchwald-Hartwig coupling (Pd-catalysis) rather than SNAr.[1]

Decision Workflow: Selecting the Right Bioisostere

Use this logic flow to determine the optimal replacement strategy based on your lead compound's specific failure mode.

Workflow Start Start: 4-Cl-5-Me-Nicotinic Acid Lead Problem Identify Primary Liability Start->Problem AO_Issue High Clearance (AO)? Problem->AO_Issue Metabolism Perm_Issue Low Permeability? Problem->Perm_Issue Cell Entry Potency_Issue Low Potency? Problem->Potency_Issue Binding Sol1 Strategy A: Scaffold Hop (Pyridine -> Phenyl/Pyrimidine) AO_Issue->Sol1 Sol2 Strategy B: Acid Isostere (COOH -> Oxadiazole/Tetrazole) Perm_Issue->Sol2 Sol3 Strategy C: C5-Substituent (Me -> Cyclopropyl/Cl) Potency_Issue->Sol3 Validation Validate via Protocol 1 (AO) & Kinase Assay Sol1->Validation Sol2->Validation Sol3->Validation

Figure 2: Decision tree for bioisosteric optimization based on lead liability.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Pryde, D. C., et al. (2010).[1] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link[1]

  • Lassalas, P., et al. (2016).[1] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link[1]

  • Kumari, S., et al. (2020).[1] Scaffold Hopping: A Versatile Strategy for the Discovery of Novel Kinase Inhibitors. Future Medicinal Chemistry. Link[1]

Sources

Safety Operating Guide

4-Chloro-5-methylpyridine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-5-methylpyridine-3-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Managers[1]

Executive Summary: The "Zero-Error" Disposal Standard

As Senior Application Scientists, we recognize that the disposal of 4-Chloro-5-methylpyridine-3-carboxylic acid (CAS: 1060802-34-9 or related isomers) presents a dual challenge: it is both a corrosive organic acid and a halogenated heteroaromatic compound .[1]

Improper disposal into standard organic waste streams endangers laboratory infrastructure and personnel.[1] Specifically, introducing chlorine-bearing pyridines into non-halogenated waste streams can damage incinerators lacking acid-gas scrubbers (due to HCl formation) and, under specific thermal conditions, release toxic dioxins.[1]

Immediate Directive:

  • NEVER pour down the drain, even if neutralized.

  • NEVER mix with strong oxidizers or non-halogenated organic solvents.[1]

  • ALWAYS segregate into Halogenated Organic Waste streams.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactive potential. This compound combines the acidity of a carboxylic acid with the toxicological profile of a halogenated pyridine.[1]

FeatureSpecificationOperational Implication
Chemical Class Halogenated Pyridine DerivativeHigh thermal stability; requires high-temperature incineration with scrubbing.[1]
Acidity Weak to Moderate Organic AcidIncompatible with Strong Bases. Rapid neutralization is exothermic and can cause spattering.[1]
Halogen Content Chlorine (Cl) substituentMust be segregated from Non-Halogenated waste. Combustion generates Hydrochloric Acid (HCl).[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Dust/Vapor control is critical during transfer to waste containers.[1]
EPA Waste Characteristic Likely D002 (Corrosive) if pH < 2Requires acid-resistant containment (HDPE or Glass).[1]

Pre-Disposal Stabilization & Handling

Before moving the material to the central waste area, the researcher must stabilize the waste at the bench level.[1]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm minimum thickness) is generally sufficient for solid handling.[1] For solutions, use Fluoroelastomer (Viton) if dissolved in aggressive organic solvents.

  • Respiratory: If handling pure powder outside a fume hood, a P95 particulate respirator is mandatory.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

Spill Response Protocol (Bench Scale)

If < 10g/10mL is spilled:

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Neutralize (Liquids Only): Apply a spill pillow or weak base (Sodium Bicarbonate) slowly to absorb/neutralize.[1] Do not use strong caustic soda , as this may trigger rapid heat evolution.

  • Collect: Sweep solids or absorbed material into a wide-mouth jar. Label as "Debris from Spill of [Chemical Name]."

The Disposal Workflow

This workflow ensures compliance with RCRA (USA) and REACH (EU) standards by strictly segregating halogenated inputs.[1]

Scenario A: Solid Waste (Pure Substance)
  • Container: Wide-mouth HDPE jar or heavy-duty polyethylene bag.

  • Protocol:

    • Do not dissolve the solid for the sole purpose of disposal (this increases waste volume).[1][3]

    • Double-bag the container if using soft packaging.[1]

    • Labeling: Must read "Hazardous Waste - Solid - Toxic/Corrosive - 4-Chloro-5-methylpyridine-3-carboxylic acid."[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Container: Amber glass or HDPE carboy.

  • Segregation Rule: This MUST go into the Halogenated Solvent stream.[1]

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Hydroxide solutions), as pyridine rings can react violently or polymerize under extreme conditions.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound.

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Waste: 4-Chloro-5-methylpyridine-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid Pure Substance IsLiquid Liquid / Solution StateCheck->IsLiquid Reaction Mix SolidPack Pack in HDPE Jar or Double Bag IsSolid->SolidPack SolidLabel Label: TOXIC SOLID (Do Not Dissolve) SolidPack->SolidLabel HaloStream Stream: HALOGENATED WASTE SolidLabel->HaloStream Incineration SolventCheck Check Solvent Composition IsLiquid->SolventCheck SolventCheck->HaloStream Contains Organics (DCM, DMF, etc.) AqueousStream Stream: AQUEOUS TOXIC (Adjust pH 5-9 if permitted) SolventCheck->AqueousStream Purely Aqueous (Rare) Warning DO NOT MIX WITH STRONG OXIDIZERS SolventCheck->Warning

Caption: Decision tree for segregating 4-Chloro-5-methylpyridine-3-carboxylic acid based on physical state and solvent composition.

Regulatory Compliance & Documentation

Adhering to these codes ensures that the waste contractor handles the material correctly downstream.

Regulatory BodyCode / ClassificationRequirement
US EPA (RCRA) D002 (Corrosivity)If liquid pH ≤ 2.[1]
US EPA (RCRA) Lab Pack Small containers are often packed into a larger drum with absorbent (vermiculite).[1]
DOT (Transport) Class 8 (Corrosive)If shipping off-site, proper UN packaging (likely UN 3261 for Corrosive Solid, Acidic, Organic, N.O.S.) is required.[1]
EU (CLP) H-Codes Waste manifest must declare H315/H319/H335 to protect waste handlers.[1]

Documentation Requirement: Always attach a copy of the SDS (Safety Data Sheet) to the waste manifest. If the specific isomer SDS is unavailable, use the SDS for a generic "Chloropyridine carboxylic acid" as a proxy, noting the specific CAS on the label.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Chloro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

The Molecule: 4-Chloro-5-methylpyridine-3-carboxylic acid is a functionalized pyridine intermediate critical in pharmaceutical scaffold synthesis. Structurally, it combines a pyridine ring (potential biological activity/toxicity) with a carboxylic acid (corrosivity/acidity) and a chlorine substituent (halogenated waste protocols).

The Risk Profile: Unlike simple organic acids, halogenated pyridine derivatives often exhibit enhanced mucosal irritation and potential sensitization. While often classified as "Warning" (Irritant) rather than "Danger" (Acute Toxicant), the lack of extensive toxicological data for this specific isomer mandates treating it as a Potent Unknown .

Core Hazards (GHS Classification Proxy):

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation (High risk during weighing/transfer of solids).

PPE Matrix: The Defense Layer

This matrix is not a suggestion list; it is a requirement set based on the physical state (solid powder) and chemical reactivity (acidic/halogenated).

Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory Engineering Control: Fume Hood (Face Velocity: 80–100 fpm).PPE: N95/P2 Particulate Respirator (if hood work is impossible).Dust Control: As a solid acid, inhalation of dust causes immediate bronchial spasms and mucosal burns. The pyridine ring adds a risk of systemic absorption via lungs.
Hand (Dermal) Material: Nitrile Rubber (100%).Thickness: Minimum 0.11 mm (4 mil).Technique: Double-gloving recommended for solution handling.Permeation: Pyridine derivatives can permeate latex. Nitrile offers superior resistance to organic acids. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Eye/Face Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166).Prohibited: Standard safety glasses with gaps.Fine Dust Migration: Powders of this density are easily airborne. Goggles seal the ocular cavity against micro-particles that side-shields miss.
Body Standard: Cotton/Poly Lab Coat (Buttoned).Footwear: Closed-toe, non-perforated synthetic leather/rubber.Acid Protection: Synthetic fabrics in shoes prevent rapid acid burns better than canvas.

Operational Protocol: A Self-Validating System

Safety is not just wearing gear; it is a workflow that validates itself. Follow this logic flow to ensure containment.

Phase 1: Pre-Operational Validation
  • Airflow Check: Verify the fume hood flow monitor is green. Test: Tape a Kimwipe to the sash bottom; it must be pulled inward firmly (45° angle).

  • Glove Integrity: Inflate nitrile gloves with air and squeeze to check for pinholes before donning.

  • Neutralization Prep: Have a saturated Sodium Bicarbonate (

    
    ) solution ready. This validates you are prepared for an acid spill before it happens.
    
Phase 2: Weighing & Transfer (Highest Risk Phase)
  • The Hazard: Static electricity often causes pyridine powders to "fly" or cling to spatulas, increasing inhalation risk.

  • The Protocol:

    • Place the balance inside the fume hood. If the balance is external, use a tarred transfer vessel (weigh paper is prohibited; use a screw-cap vial).

    • Use an antistatic gun or ionizer if the powder is fluffy/static-prone.

    • Transfer Rule: Never dump powder. Use a clean spatula to transfer small amounts into the receiving solvent to minimize dust clouds.

Phase 3: Reaction & Solubilization
  • The Hazard: Exotherm. Dissolving carboxylic acids in basic solvents (amines, hydroxide solutions) generates heat.

  • The Protocol:

    • Add the solid to the solvent slowly (portion-wise).

    • Ensure the reaction vessel is vented (no closed systems) to prevent pressure buildup from heat or off-gassing.

Visualization: Safe Handling Workflow

The following diagram illustrates the "Hierarchy of Controls" logic applied to this specific chemical.

SafeHandling cluster_0 Preparation Phase cluster_1 Critical Handling Phase cluster_2 Disposal Phase Start Retrieve Chemical (Storage: Cool, Dry) PPE_Check PPE Validation (Nitrile Gloves + Goggles) Start->PPE_Check Hood_Check Engineering Control (Fume Hood > 80fpm) PPE_Check->Hood_Check Weighing Weighing (Solid) RISK: Dust Inhalation Hood_Check->Weighing Pass Static_Control Use Antistatic Gun or Closed Vial Transfer Weighing->Static_Control Solubilization Solubilization RISK: Exotherm/Splash Static_Control->Solubilization Waste_Seg Waste Segregation (Halogenated Organic) Solubilization->Waste_Seg Labeling Label: 'Contains Pyridine/Acid' Waste_Seg->Labeling

Caption: Operational workflow emphasizing the transition from solid dust hazards (Red) to solution handling, underpinned by engineering controls (Green).

Emergency & Disposal Protocols

Spill Management (Solid)
  • Do NOT sweep. Sweeping generates dust.

  • Cover: Gently cover the spill with a paper towel dampened with water (to suppress dust).

  • Collect: Scoop the damp material into a waste container.

  • Clean: Wipe the surface with 1% Sodium Bicarbonate solution to neutralize residual acid, then water.

Waste Disposal (Halogenated)

Because of the Chlorine atom (


) and the Pyridine ring, this cannot  go into general organic waste.
  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Halogenated" and "Acidic."

  • Why? Halogens require higher incineration temperatures (approx. 1100°C) to prevent the formation of dioxins. Mixing this with non-halogenated waste compromises the entire disposal stream.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine-2-carboxylic acid (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (n.d.). Pyridine and Derivatives: Toxicological Profile. National Library of Medicine. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Structural Analog). Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Chlorinated Pyridine Derivatives. Retrieved from

Sources

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